Longilactone

Description

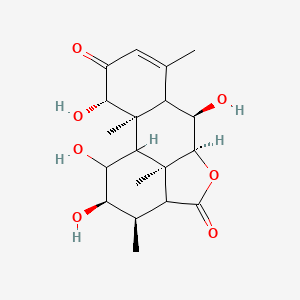

Structure

3D Structure

Properties

Molecular Formula |

C19H26O7 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

(2S,3S,8R,9S,13R,14R,15S,16R)-3,8,14,15-tetrahydroxy-2,6,13,16-tetramethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-5-ene-4,11-dione |

InChI |

InChI=1S/C19H26O7/c1-6-5-8(20)15(24)18(3)9(6)12(22)16-19(4)10(17(25)26-16)7(2)11(21)13(23)14(18)19/h5,7,9-16,21-24H,1-4H3/t7-,9?,10?,11-,12-,13-,14?,15-,16-,18+,19+/m1/s1 |

InChI Key |

KBBRVTNGCNCUCX-IRLOYWMGSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C2[C@@]3(C1C(=O)O[C@@H]3[C@@H](C4[C@@]2([C@@H](C(=O)C=C4C)O)C)O)C)O)O |

Canonical SMILES |

CC1C(C(C2C3(C1C(=O)OC3C(C4C2(C(C(=O)C=C4C)O)C)O)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Bioactivity of Longilactone from Eurycoma longifolia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eurycoma longifolia, a traditional medicinal plant native to Southeast Asia, is a rich source of bioactive quassinoids, a class of terpenoids known for their diverse pharmacological activities. Among these, longilactone has emerged as a compound of significant interest due to its potent cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of this compound. It includes detailed experimental protocols for its extraction and purification, as well as for the assessment of its cytotoxic and apoptotic activities. Furthermore, this guide presents a summary of its known biological activities with quantitative data organized for clarity and discusses the key signaling pathways involved in its mechanism of action.

Introduction

Eurycoma longifolia Jack, also known as Tongkat Ali, has a long history of use in traditional medicine for treating a variety of ailments, including fever, malaria, and sexual dysfunction.[1] Scientific investigations into its phytochemical constituents have revealed a wealth of bioactive compounds, with quassinoids being a major class.[1] this compound is a C19 quassinoid that has been isolated from the roots of Eurycoma longifolia.[2] It has demonstrated significant anti-proliferative and cytotoxic activities against a range of cancer cell lines, making it a promising candidate for further investigation in the development of novel anticancer therapeutics.[2][3]

Isolation and Purification of this compound

The isolation of this compound from Eurycoma longifolia is a multi-step process involving extraction, solvent partitioning, and chromatographic techniques. The general workflow is outlined below.

Experimental Workflow for this compound Isolation

Caption: Figure 1. A schematic overview of the key steps involved in the extraction and purification of this compound from the roots of Eurycoma longifolia.

Detailed Experimental Protocol: Isolation and Purification

2.1. Plant Material and Extraction:

-

Air-dry the roots of Eurycoma longifolia and grind them into a fine powder.

-

Macerate the powdered roots (e.g., 10 kg) with 95% (v/v) ethanol at room temperature.[4]

-

Repeat the extraction process five times to ensure exhaustive extraction of the bioactive compounds.[4]

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.[4]

2.2. Solvent Partitioning:

-

Suspend the crude ethanol extract in water.

-

Perform successive liquid-liquid partitioning with petroleum ether, ethyl acetate, and n-butanol.[4]

-

Collect the ethyl acetate-soluble fraction, which is typically enriched with quassinoids like this compound.[4]

2.3. Chromatographic Purification:

-

Subject the ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient solvent system of chloroform-methanol (CHCl₃-MeOH), starting from 100% CHCl₃ and gradually increasing the polarity to 100% MeOH, to separate the components into several major fractions.[4]

-

Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase.[4]

-

Finally, isolate pure this compound by semipreparative or preparative High-Performance Liquid Chromatography (HPLC) using an acetonitrile-water (CH₃CN-H₂O) mobile phase. A typical mobile phase composition for the final purification of similar quassinoids is a ratio of 18:82 (v/v) acetonitrile to water.[4]

Biological Activities of this compound

This compound has been reported to exhibit potent cytotoxic activity against a variety of human cancer cell lines.

Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

| MCF-7 | Breast Cancer | 0.53 ± 0.19 µg/mL | [5] |

| P388 | Murine Lymphocytic Leukemia | Active (Concentration not specified) | [3] |

| KB | Epidermoid Carcinoma | Active (Concentration not specified) | [3] |

| A-549 | Lung Cancer | Active (Concentration not specified) | [3] |

Mechanism of Action: Induction of Apoptosis

Studies on the human breast cancer cell line MCF-7 have shown that this compound induces apoptosis, or programmed cell death.[5] The mechanism involves the activation of the extrinsic apoptotic pathway.

This compound-Induced Apoptotic Signaling Pathway

Caption: Figure 2. A diagram illustrating the extrinsic apoptotic pathway initiated by this compound in MCF-7 human breast cancer cells.

Western blot analysis has revealed that this compound treatment leads to the activation of caspase-7 and caspase-8, as well as the cleavage of Poly (ADP-ribose) polymerase (PARP).[5] Notably, the levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax remain unchanged, and caspase-9, a key initiator of the intrinsic apoptotic pathway, is not activated.[5] This indicates that this compound specifically triggers the extrinsic, or death receptor-mediated, pathway of apoptosis in MCF-7 cells.[5]

Experimental Protocols for Biological Evaluation

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., MCF-7)

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO) for a specified incubation period (e.g., 48 or 72 hours).

-

After incubation, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

-

Read the absorbance at 515 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Western Blot Analysis for Caspase Activation

This technique is used to detect the activation of key apoptotic proteins.

Materials:

-

MCF-7 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-7, anti-caspase-8, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed MCF-7 cells in culture dishes and treat with this compound at the desired concentration and for the appropriate time.

-

Lyse the cells in lysis buffer and collect the total protein.

-

Determine the protein concentration of each sample using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-caspase-8) overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of cleaved forms of caspases and PARP indicates apoptosis induction.

Conclusion

This compound, a quassinoid isolated from Eurycoma longifolia, demonstrates significant potential as an anticancer agent. Its ability to induce apoptosis in cancer cells through the extrinsic pathway highlights a specific mechanism of action that warrants further investigation. The detailed protocols provided in this guide for the isolation, purification, and biological evaluation of this compound are intended to facilitate future research into this promising natural product and its potential therapeutic applications. Further studies are needed to fully elucidate its spectrum of activity, in vivo efficacy, and safety profile.

References

- 1. CN106810564B - A method of extracting separation eurycomanone from Tongkat Ali root - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. researchgate.net [researchgate.net]

Longilactone: A Technical Guide to a Promising Quassinoid Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longilactone, a C19 quassinoid derived from the roots of Eurycoma longifolia Jack, has emerged as a compound of significant interest in the fields of oncology and pharmacology. This technical guide provides a comprehensive overview of this compound, with a focus on its potent cytotoxic and anti-inflammatory activities. Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are presented, alongside a thorough examination of its molecular mechanisms of action, including the induction of apoptosis through the extrinsic caspase pathway. This document aims to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this promising natural product.

Introduction

Quassinoids are a class of highly oxygenated and structurally complex triterpenoids, primarily found in the Simaroubaceae family of plants.[1] These natural products have garnered considerable attention for their diverse and potent biological activities, including antitumor, antimalarial, and anti-inflammatory properties.[1] this compound, a prominent quassinoid isolated from the roots of the Southeast Asian medicinal plant Eurycoma longifolia, is a subject of growing scientific inquiry.[2] This guide delves into the technical aspects of this compound, providing a detailed resource for its study and potential therapeutic development.

Chemical and Physical Properties

This compound is a C19 quassinoid, a classification that denotes a specific carbon skeleton. Its chemical structure is characterized by a complex, polycyclic framework. A comprehensive understanding of its physicochemical properties is crucial for its extraction, purification, and formulation.

Biological Activities and Quantitative Data

This compound has demonstrated significant biological activity, most notably in the realm of cancer research. Its cytotoxic effects have been observed against a variety of cancer cell lines.

Anticancer Activity

The primary anticancer mechanism of this compound is the induction of apoptosis, or programmed cell death, in cancer cells.[2] This activity is particularly pronounced in breast cancer cell lines.

Table 1: Cytotoxicity of this compound against Human Breast Cancer Cell Line

| Cell Line | Assay | IC50 Value | Reference |

| MCF-7 | SRB | 0.53 ± 0.19 µg/mL | [3] |

Table 2: Cytotoxicity of Other Quassinoids from Eurycoma longifolia Against Various Cancer Cell Lines for Comparison

| Compound | Cell Line | IC50 Value (µM) | Reference |

| Eurycomanone | K562 (Leukemia) | 5.7 (72h) | |

| Eurycomanone | Jurkat (Leukemia) | 6.2 (72h) | |

| Eurycomalactone | A2780 (Ovarian) | 1.60 ± 0.12 | [4] |

| Eurycomalactone | HeLa (Cervical) | 2.46 ± 0.081 | [4] |

| Eurycomalactone | HT29 (Colorectal) | 2.11 ± 0.075 | [4] |

Anti-inflammatory Activity

While direct and extensive studies on the anti-inflammatory properties of purified this compound are limited, extracts of Eurycoma longifolia rich in quassinoids, including this compound, have shown potent anti-inflammatory effects.[5] The mechanism is believed to involve the inhibition of key inflammatory mediators. Other quassinoids from the same plant have been shown to be potent inhibitors of the NF-κB signaling pathway, with IC50 values in the low micromolar range.

Mechanism of Action

Induction of Apoptosis

This compound induces apoptosis in cancer cells primarily through the extrinsic pathway.[2] This is characterized by the activation of specific initiator and executioner caspases. Western blot analysis has confirmed that this compound treatment leads to the activation of caspase-7 and caspase-8, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[2] Notably, the levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax remain unchanged, and caspase-9, a key component of the intrinsic apoptotic pathway, is not activated.[2]

Figure 1: Extrinsic Apoptosis Pathway Induced by this compound.

Putative Anti-inflammatory Mechanism: NF-κB Inhibition

Based on studies of related quassinoids from Eurycoma longifolia, it is hypothesized that this compound may also exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[4] This pathway is a critical regulator of the expression of pro-inflammatory genes. The proposed mechanism involves the prevention of the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory target genes.

Figure 2: Proposed NF-κB Inhibition by Quassinoids.

Experimental Protocols

Bioassay-Guided Isolation and Purification of this compound

The isolation of this compound from Eurycoma longifolia roots is typically achieved through a bioassay-guided fractionation process.

Figure 3: Bioassay-Guided Isolation of this compound.

Methodology:

-

Extraction: Powdered roots of Eurycoma longifolia are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Bioassay-Guided Fractionation: Each fraction is tested for its cytotoxic activity against a panel of cancer cell lines. The most potent fraction (typically the chloroform or ethyl acetate fraction) is selected for further purification.

-

Column Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The active sub-fractions from column chromatography are further purified by preparative HPLC to yield pure this compound.

-

Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Protocol:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air-dry the plates and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell survival is calculated relative to untreated control cells.

Hoechst 33342 Staining for Apoptosis

This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 6-well plate and treat with this compound for the desired time.

-

Staining: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Add Hoechst 33342 staining solution (1 µg/mL in PBS) and incubate for 10-15 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS.

-

Microscopy: Mount the coverslips on glass slides and observe the cells under a fluorescence microscope with a UV filter. Apoptotic cells will exhibit brightly stained, condensed, and/or fragmented nuclei.

Western Blot Analysis for Caspase Activation

This technique is used to detect the cleavage and activation of caspases, which are key mediators of apoptosis.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the caspases of interest (e.g., anti-caspase-7, anti-caspase-8, anti-PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of cleaved caspase and PARP fragments indicates apoptosis induction.

Conclusion and Future Directions

This compound, a quassinoid from Eurycoma longifolia, exhibits potent cytotoxic activity against cancer cells, primarily through the induction of apoptosis via the extrinsic pathway. Its potential as an anti-inflammatory agent, likely through the inhibition of the NF-κB signaling pathway, further enhances its therapeutic promise. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological properties of this compound.

Future research should focus on:

-

Comprehensive Cytotoxicity Profiling: Evaluating the IC50 values of pure this compound against a broader panel of cancer cell lines.

-

In Vivo Efficacy: Assessing the antitumor activity of this compound in animal models.

-

Pharmacokinetic and Toxicological Studies: Determining the absorption, distribution, metabolism, excretion, and safety profile of this compound.

-

Mechanism of NF-κB Inhibition: Directly confirming and elucidating the specific molecular interactions of this compound with components of the NF-κB signaling pathway.

The continued exploration of this compound and other quassinoids holds significant potential for the development of novel anticancer and anti-inflammatory therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

The Unfolding Path: A Technical Guide to the Biosynthesis of Longilactone in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longilactone, a C19 quassinoid found in the roots of Eurycoma longifolia (Tongkat Ali), has garnered significant interest for its potent anti-proliferative and cytotoxic activities.[1][2] Understanding its biosynthesis is paramount for ensuring a sustainable supply through metabolic engineering and for the discovery of novel derivatives with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, integrating findings from transcriptomics, metabolomics, and enzymology. While the complete pathway from primary metabolism to the final intricate structure of this compound is yet to be fully elucidated, this document synthesizes the established early-stage reactions and presents a putative pathway for the later-stage modifications based on known enzymatic transformations of related triterpenoids. This guide is intended to be a resource for researchers in natural product biosynthesis, drug discovery, and plant biotechnology.

Introduction: The Quassinoid Landscape

Quassinoids are a class of highly oxygenated and structurally complex triterpenoids, primarily found in the Simaroubaceae family.[3] Their bitter taste is a hallmark of this plant family.[4] this compound is a notable member of this family, characterized by a degraded C19 carbon skeleton, a testament to the extensive enzymatic tailoring that occurs during its formation.[5] The biosynthesis of quassinoids is believed to have evolved from the pathways of limonoids, another class of modified triterpenoids.[6]

The Early Steps: From Isoprene to a Protolimonoid Core

The biosynthesis of this compound, like all triterpenoids, begins with the assembly of isoprene units. The initial steps are well-established and occur through the mevalonate (MVA) pathway, which provides the universal C30 precursor, 2,3-oxidosqualene.

The Mevalonate (MVA) Pathway

The MVA pathway, occurring in the cytoplasm, synthesizes the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). A series of condensations leads to the formation of the linear C30 hydrocarbon, squalene. Squalene is then epoxidized to form 2,3-oxidosqualene, the substrate for the first committed step in triterpenoid biosynthesis.

Cyclization and Initial Oxidations

Recent studies on the biosynthesis of quassinoids in Ailanthus altissima have shed light on the initial enzymatic steps, which are believed to be conserved across quassinoid-producing plants, including Eurycoma longifolia.[3]

-

Oxidosqualene Cyclase (OSC): The linear 2,3-oxidosqualene is cyclized by an oxidosqualene cyclase, specifically a tirucalla-7,24-dien-3β-ol synthase, to form the tetracyclic triterpene scaffold.[7]

-

Cytochrome P450 Monooxygenases (CYPs): The triterpene scaffold then undergoes a series of regio- and stereospecific oxidations catalyzed by cytochrome P450 monooxygenases (CYPs). It is proposed that two distinct CYPs are responsible for three successive oxidations on the side chain of tirucalla-7,24-dien-3β-ol.[7] These oxidations lead to the spontaneous formation of a hemiacetal ring, resulting in the protolimonoid, melianol.[7]

The involvement of CYPs is a recurring theme in the diversification of triterpenoids, where they introduce a wide range of functional groups, including hydroxyls, carbonyls, and epoxides, and can catalyze C-C bond cleavage.[5][8][9]

The Putative Pathway to this compound: A Journey of Oxidative Tailoring

The conversion of the C30 protolimonoid melianol to the C19 quassinoid this compound involves a complex series of at least 11 carbon removals and numerous oxidative modifications. While the exact sequence and the enzymes involved are not yet experimentally verified, a plausible pathway can be proposed based on the structures of known quassinoids and the known catalytic activities of plant enzymes, particularly CYPs.

This putative pathway likely involves a cascade of reactions including:

-

Hydroxylations: Introduction of hydroxyl groups at various positions on the triterpenoid backbone by CYPs.

-

Oxidations: Further oxidation of hydroxyl groups to ketones and aldehydes.

-

Baeyer-Villiger Oxidations: A key type of reaction, likely catalyzed by Baeyer-Villiger monooxygenases (BVMOs) or CYPs with this activity, that involves the insertion of an oxygen atom adjacent to a ketone, leading to lactone formation. This is crucial for the formation of the characteristic lactone rings in quassinoids.

-

Carbon-Carbon Bond Cleavages: Oxidative degradation of the carbon skeleton, leading to the loss of carbon atoms.

-

Rearrangements: Skeletal rearrangements to form the final quassinoid core.

The logical flow from the C30 precursor to the final C19 product is a highly orchestrated process, likely involving a multi-enzyme complex to channel reactive intermediates.

Genetic Regulation and Enhancement of Production

The biosynthesis of quassinoids, including this compound, is tightly regulated at the genetic level. Transcriptome analysis of E. longifolia roots has identified numerous genes encoding enzymes of the terpenoid backbone biosynthesis pathway, as well as transcription factors (e.g., WRKY and AP2/ERF families) and CYPs that are likely involved in regulating and executing the later steps of quassinoid formation.

Studies on cell cultures of E. longifolia have shown that the production of related quassinoids, such as eurycomanone, can be significantly enhanced by the application of elicitors like methyl jasmonate (MeJA) and salicylic acid (SA).[10] These compounds are known to activate plant defense responses, which often include the upregulation of secondary metabolite biosynthesis.

Table 1: Effect of Elicitors on Eurycomanone Production in E. longifolia Cell Cultures

| Elicitor | Concentration | Eurycomanone Production (relative to control) |

| Methyl Jasmonate (MeJA) | 20 µM | ~10-fold increase[10] |

| Salicylic Acid (SA) | 20 µM | ~2-fold increase |

| Yeast Extract (YE) | 200 mg/L | ~2-fold increase |

Data is approximate and based on reported findings.

This data suggests that the genes responsible for quassinoid biosynthesis are inducible, opening avenues for increasing this compound yields in controlled environments through the application of specific signaling molecules.

Experimental Protocols

The elucidation of a complex biosynthetic pathway like that of this compound requires a multi-faceted experimental approach. Below are generalized protocols for key experiments typically employed in this field of research.

Transcriptome Analysis and Gene Discovery

-

Objective: To identify candidate genes involved in this compound biosynthesis.

-

Methodology:

-

RNA Extraction: Isolate total RNA from E. longifolia root tissue, a known site of this compound accumulation.

-

Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq) on a platform such as Illumina.

-

De Novo Assembly and Annotation: Assemble the sequencing reads into transcripts and annotate them by comparing against public databases (e.g., NCBI Nr, KEGG) to identify putative enzyme-coding genes (OSCs, CYPs, transferases, etc.) and transcription factors.

-

Differential Expression Analysis: Compare transcriptomes from high and low this compound-producing tissues or elicitor-treated vs. control tissues to identify upregulated genes that are strong candidates for involvement in the pathway.

-

Functional Characterization of Candidate Enzymes

-

Objective: To determine the specific function of a candidate enzyme (e.g., a CYP).

-

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate gene from E. longifolia cDNA.

-

Heterologous Expression: Clone the gene into an expression vector and express the recombinant protein in a suitable host system, such as Nicotiana benthamiana (for in planta expression) or yeast (Saccharomyces cerevisiae).

-

In Vitro/In Vivo Assays:

-

In Vitro: Purify the recombinant enzyme and incubate it with a putative substrate (e.g., a proposed intermediate) and necessary co-factors (e.g., NADPH for CYPs).

-

In Vivo: Co-express the candidate enzyme with an enzyme that produces its putative substrate in the heterologous host.

-

-

Metabolite Analysis: Analyze the reaction products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product and confirm the enzyme's function.

-

Future Outlook and Applications

The complete elucidation of the this compound biosynthetic pathway is a challenging but achievable goal. Future research should focus on the functional characterization of the numerous CYP candidates identified in the E. longifolia transcriptome. The identification of all the enzymes in the pathway will enable the reconstruction of this compound biosynthesis in a heterologous host, such as yeast or N. benthamiana. This would provide a sustainable and scalable production platform, independent of the slow-growing E. longifolia plant. Furthermore, a detailed understanding of the enzymatic transformations will allow for the combinatorial biosynthesis of novel this compound derivatives with potentially improved pharmacological properties. The knowledge generated will not only advance our understanding of plant specialized metabolism but also pave the way for the development of new and more effective therapeutic agents.

References

- 1. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eurycoma longifolia: an overview on the pharmacological properties for the treatment of common cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 9. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kspbtjpb.org [kspbtjpb.org]

The Role of Longilactone in Traditional and Modern Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longilactone is a naturally occurring C19 quassinoid, a class of bitter compounds predominantly found in the plant family Simaroubaceae. It is a significant bioactive constituent of Eurycoma longifolia Jack, a medicinal plant native to Southeast Asia renowned in traditional medicine systems as "Tongkat Ali" or "Malaysian Ginseng."[1] For centuries, decoctions of Eurycoma longifolia roots have been utilized as a folk remedy for a wide array of ailments, including fever, malaria, dysentery, glandular swelling, and sexual dysfunction, and as a general health tonic to enhance vitality.[2][3] While traditional applications rely on the complex mixture of phytochemicals within the plant extract, modern pharmacological research has begun to isolate and characterize the activities of individual compounds like this compound, revealing specific molecular mechanisms underlying its therapeutic potential, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth overview of the scientific evidence for this compound's bioactivity, focusing on its cytotoxic and anti-inflammatory effects, and details the experimental protocols used to elucidate these properties.

Pharmacological Activities of this compound

The primary focus of contemporary research on this compound has been its potent cytotoxic and anti-inflammatory activities. These properties are attributed to its ability to modulate key signaling pathways involved in apoptosis and the inflammatory response.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its primary mechanism of action is the induction of apoptosis, or programmed cell death, through the extrinsic pathway.[1] This pathway is initiated by the activation of cell surface death receptors, leading to a cascade of intracellular events culminating in cell dismantling without inducing an inflammatory response.

Quantitative Data on Cytotoxic Activity

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| This compound | MCF-7 (Human Breast Cancer) | SRB Assay | 0.53 ± 0.19 µg/mL | [1] |

| This compound | P388 (Murine Lymphocytic Leukemia) | Not Specified | Active | Not Specified |

| This compound | KB (Human Epidermoid Carcinoma) | Not Specified | Active | Not Specified |

| This compound | A-549 (Human Lung Carcinoma) | Not Specified | Active | Not Specified |

Anti-Inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. This compound has been identified as an inhibitor of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that orchestrates the expression of a multitude of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4] By inhibiting the NF-κB signaling pathway, this compound can effectively suppress the production of these inflammatory mediators.

Quantitative Data on Anti-Inflammatory Activity

| Compound/Extract | Assay Type | Target | Effect | Reference |

| E. longifolia Methanolic Extract | In vitro (Macrophage cells) | NF-κB translocation | Suppression | [4] |

| E. longifolia Methanolic Extract | In vitro (Macrophage cells) | COX-2 expression | Reduction | [4] |

| E. longifolia Methanolic Extract | In vitro (Macrophage cells) | iNOS expression | Reduction | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the bioactivity of this compound.

Protocol 1: Determination of Cytotoxicity using Sulforhodamine B (SRB) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells (e.g., MCF-7) in 96-well plates at a density of 5 x 10^4 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control. Incubate for 48-72 hours.

-

Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.

-

Staining: Stain the fixed cells with 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Destaining: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell survival relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Hoechst 33342 Staining

Objective: To visualize morphological changes indicative of apoptosis in this compound-treated cells.

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 6-well plate and treat with the desired concentration of this compound (e.g., 5 µg/mL) for various time points (e.g., 24, 48, 72 hours).

-

Staining: Wash the cells with phosphate-buffered saline (PBS) and then stain with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes at room temperature in the dark.

-

Washing: Wash the cells twice with PBS to remove excess stain.

-

Microscopy: Mount the coverslips on glass slides and observe under a fluorescence microscope with a UV filter.

-

Analysis: Apoptotic cells will exhibit condensed chromatin and fragmented nuclei, appearing as brightly stained, compact structures, in contrast to the diffuse, pale staining of normal nuclei.

Protocol 3: Western Blot Analysis of Caspase Activation

Objective: To detect the cleavage and activation of caspases in response to this compound treatment.

Methodology:

-

Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the caspases of interest (e.g., anti-caspase-7, anti-caspase-8, anti-caspase-9, and anti-PARP) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The cleaved, active forms of the caspases will appear as smaller bands compared to the full-length pro-caspases.

Signaling Pathways and Logical Relationships

This compound-Induced Extrinsic Apoptosis Pathway

Caption: this compound induces apoptosis via the extrinsic pathway.

Experimental Workflow for Investigating Cytotoxicity

Caption: Workflow for assessing this compound's cytotoxic effects.

Conclusion

This compound, a key bioactive compound from the traditionally used medicinal plant Eurycoma longifolia, demonstrates significant therapeutic potential, particularly as an anti-cancer and anti-inflammatory agent. Scientific evidence indicates that its cytotoxic effects are mediated through the induction of the extrinsic apoptotic pathway, while its anti-inflammatory properties are linked to the inhibition of the pro-inflammatory NF-κB signaling cascade. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially harness the therapeutic capabilities of this compound. Future studies should focus on expanding the quantitative analysis of this compound's activity across a broader range of cell lines, elucidating the upstream molecular targets of its anti-inflammatory action, and moving towards in vivo models to validate its efficacy and safety.

References

- 1. NF-κB Inhibitors from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiinflammatory and analgesic effects of Eurycoma longifolia extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Anticancer Screening of Longilactone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longilactone, a naturally occurring quassinoid isolated from Eurycoma longifolia, has demonstrated notable cytotoxic and pro-apoptotic activities against various cancer cell lines. This document provides a comprehensive overview of the preliminary anticancer screening of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the known signaling pathways and experimental workflows. The primary focus of existing research has been on its effects on human breast cancer (MCF-7), with evidence suggesting activity against other cancer cell types, including murine lymphocytic leukemia (P388), epidermoid carcinoma (KB), and lung cancer (A-549). The mechanism of action in MCF-7 cells points towards the induction of apoptosis via the extrinsic pathway, characterized by the activation of caspase-8 and caspase-7. This paper aims to consolidate the current understanding of this compound's anticancer potential to inform further research and drug development efforts.

Introduction

The search for novel anticancer agents from natural sources is a critical component of oncological research. This compound, a C19 quassinoid derived from the roots of Eurycoma longifolia Jack, has emerged as a compound of interest due to its cytotoxic properties.[1] Quassinoids, in general, are known for their bitter taste and a range of biological activities, including antimalarial, anti-inflammatory, and anticancer effects. This whitepaper focuses specifically on the anticancer profile of this compound, presenting the available preclinical data in a structured format for researchers and drug development professionals.

In Vitro Cytotoxicity

The primary evidence for this compound's anticancer activity comes from in vitro cytotoxicity assays. The most well-documented effects are against the MCF-7 human breast cancer cell line.

Quantitative Data

The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value |

| MCF-7 | Human Breast Cancer | 0.53 ± 0.19 µg/mL |

| P388 | Murine Lymphocytic Leukemia | Data not available |

| KB | Human Epidermoid Carcinoma | Data not available |

| A-549 | Human Lung Cancer | Data not available |

Note: While this compound has been reported to be active against P388, KB, and A-549 cell lines, specific IC50 values were not available in the reviewed literature.[2]

Mechanism of Action: Apoptosis Induction

Current research indicates that this compound induces apoptosis in MCF-7 cells through the extrinsic pathway.[3] This is supported by the activation of specific caspases, which are key mediators of programmed cell death.

Signaling Pathway

The proposed apoptotic pathway initiated by this compound in MCF-7 cells involves the activation of initiator caspase-8 and executioner caspase-7, while the intrinsic pathway, marked by caspase-9 activation, does not appear to be involved.[3]

References

In Vitro Cytotoxic Effects of Longilactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longilactone, a naturally occurring quassinoid isolated from Eurycoma longifolia, has demonstrated notable cytotoxic effects against cancer cell lines. This technical guide provides a comprehensive overview of the in vitro cytotoxic properties of this compound, with a focus on its mechanism of action in human breast cancer cells. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to serve as a resource for researchers in oncology and drug discovery.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. While extensive data across multiple cell lines is limited in the current literature, a significant cytotoxic effect has been documented in the MCF-7 human breast cancer cell line.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Reference |

| MCF-7 | Breast Adenocarcinoma | 0.53 ± 0.19 | ~1.35 | [1][2] |

| A-549 | Lung Carcinoma | Strong cytotoxicity reported, but no specific IC50 value available. | - | [3] |

¹Estimated based on a molecular weight of 392.4 g/mol for this compound.

Mechanism of Action: Induction of Apoptosis

Research indicates that this compound's cytotoxic activity in MCF-7 cells is primarily mediated through the induction of apoptosis, or programmed cell death. Specifically, this compound activates the extrinsic apoptotic pathway.[1][2]

Signaling Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface death receptors. While the specific death receptor that this compound interacts with has not yet been identified in the reviewed literature, its downstream effects have been characterized. The engagement of the death receptor leads to the recruitment of adaptor proteins and the subsequent activation of initiator caspases.

In the case of this compound-induced apoptosis in MCF-7 cells, the following key events have been observed:

-

Activation of Caspase-8 and Caspase-7: These initiator and executioner caspases, respectively, are activated in response to this compound treatment.[1][2]

-

Cleavage of Poly (ADP-ribose) Polymerase (PARP): The activation of executioner caspases leads to the cleavage of PARP, a protein involved in DNA repair, which is a hallmark of apoptosis.[1][2]

-

No Involvement of the Intrinsic Pathway: Studies have shown that this compound does not activate caspase-9, and the basal levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 remain unchanged, indicating that the intrinsic (mitochondrial) apoptotic pathway is not involved.[1][2]

Note: There is currently no available information in the scientific literature regarding the effect of this compound on cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's cytotoxic effects.

Cell Viability and Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

-

Treatment: Expose the cells to various concentrations of this compound and a vehicle control for a specified duration (e.g., 72 hours).

-

Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis Detection (Hoechst 33342 Staining)

Hoechst 33342 is a fluorescent stain used to visualize nuclear morphology and identify apoptotic cells, which are characterized by chromatin condensation and nuclear fragmentation.

Protocol:

-

Cell Culture: Grow cells on glass coverslips in a petri dish.

-

Treatment: Treat the cells with the desired concentration of this compound for various time points.

-

Staining: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Add the Hoechst 33342 staining solution (e.g., 10 µg/mL in PBS) and incubate for 15 minutes at 37°C in the dark.

-

Washing: Wash the cells three times with PBS.

-

Visualization: Mount the coverslips on microscope slides and observe the cells under a fluorescence microscope with a UV filter. Apoptotic cells will exhibit brightly stained, condensed, and/or fragmented nuclei.

Ultrastructural Analysis of Apoptosis (Transmission Electron Microscopy)

Transmission Electron Microscopy (TEM) allows for high-resolution imaging of the subcellular morphology of apoptotic cells, revealing characteristic features like chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.

Protocol:

-

Cell Collection: After treatment with this compound, harvest both adherent and floating cells.

-

Fixation: Fix the cells in a solution of 4% paraformaldehyde and 2% glutaraldehyde in 0.1 M sodium phosphate buffer (pH 7.4) for 4 hours at room temperature.

-

Post-fixation: Wash the cells in sodium phosphate buffer and post-fix with 2% osmium tetroxide in the same buffer for 2 hours.

-

Dehydration and Embedding: Dehydrate the samples in a graded series of ethanol and embed in Epon 812 resin.

-

Sectioning: Polymerize the resin at 60°C for 48 hours and cut ultrathin sections (50-70 nm) using an ultramicrotome.

-

Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

-

Imaging: Examine the sections using a transmission electron microscope.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and PARP.

Protocol:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-caspase-8, anti-caspase-7, anti-PARP, and a loading control like anti-β-actin) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

Caption: Workflow for investigating the in vitro cytotoxic effects of this compound.

This compound-Induced Extrinsic Apoptosis Pathway

Caption: Proposed extrinsic apoptosis signaling pathway induced by this compound.

References

Longilactone's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-cancer activity of longilactone, a quassinoid isolated from Eurycoma longifolia. The information presented herein is intended to support further research and drug development efforts targeting novel therapeutic pathways in oncology.

Core Mechanism of Action: Induction of Extrinsic Apoptosis

This compound exerts its primary anti-cancer effect by inducing programmed cell death, or apoptosis, in cancer cells.[1][2][3] Extensive research on the human breast cancer cell line, MCF-7, has elucidated that this compound activates the extrinsic apoptotic pathway, a signaling cascade initiated by the activation of death receptors on the cell surface.[1][2][3] This is a critical finding, as it distinguishes its mechanism from many conventional chemotherapeutic agents that primarily trigger the intrinsic (mitochondrial) apoptotic pathway.

The induction of apoptosis by this compound is characterized by distinct morphological changes in cancer cells. These include nuclear condensation, fragmentation, and margination, as well as the formation of apoptotic bodies.[1][2][3] These changes have been observed through techniques such as Hoechst 33342 staining and Transmission Electron Microscopy (TEM).[1][2][3]

Signaling Pathway Analysis

The extrinsic apoptotic pathway initiated by this compound involves a specific cascade of caspase activation. Western blot analyses have consistently shown that treatment with this compound leads to the activation of caspase-8 and caspase-7.[1][2][4] Caspase-8 is a key initiator caspase in the extrinsic pathway, and its activation leads to the subsequent activation of executioner caspases, such as caspase-7. The activation of caspase-7 results in the cleavage of critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.[1][2][4]

A significant aspect of this compound's mechanism is the lack of involvement of the intrinsic apoptotic pathway. Studies have shown that this compound does not activate caspase-9, the initiator caspase for the intrinsic pathway.[1][2][3] Furthermore, the expression levels of key proteins in the Bcl-2 family, which regulate the intrinsic pathway, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, remain unchanged following this compound treatment.[1][2][3][4]

Quantitative Data on Anti-Cancer Activity

This compound has demonstrated potent cytotoxic effects against various cancer cell lines. The following table summarizes the key quantitative data reported in the literature.

| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |

| MCF-7 | Human Breast Cancer | SRB | IC50 | 0.53 ± 0.19 µg/ml | [1][2][3] |

| MCF-7 | Human Breast Cancer | Hoechst 33342 | Apoptotic Cells (72h) | 74.3 ± 6.6% | [3] |

| P388 | Murine Lymphocytic Leukemia | - | Activity | Active | [5] |

| KB | Human Epidermoid Carcinoma | - | Activity | Active | [5] |

| A-549 | Human Lung Cancer | - | Activity | Active | [5] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

4.1. Cell Viability Assay (Sulforhodamine B - SRB)

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7) in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates five times with distilled water and allow them to air dry.

-

Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at a wavelength of 510 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

4.2. Apoptosis Detection by Hoechst 33342 Staining

-

Objective: To visualize the morphological changes of apoptosis in cancer cells.

-

Methodology:

-

Grow cancer cells on coverslips in 6-well plates.

-

Treat the cells with this compound (e.g., 5 µg/ml for MCF-7) for various time points (e.g., 24, 48, 72 hours).

-

Fix the cells with 3.7% paraformaldehyde in phosphate-buffered saline (PBS) for 10 minutes at room temperature.

-

Wash the cells with PBS.

-

Stain the cells with 1 µg/ml Hoechst 33342 solution for 10 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips on glass slides and observe under a fluorescence microscope.

-

Apoptotic nuclei will appear condensed and brightly stained, while normal nuclei will be larger and faintly stained.

-

For quantitative analysis, count the number of apoptotic and total cells to determine the percentage of apoptotic cells.[2]

-

4.3. Ultrastructural Analysis by Transmission Electron Microscopy (TEM)

-

Objective: To observe the detailed ultrastructural changes characteristic of apoptosis.

-

Methodology:

-

Treat cancer cells with this compound.

-

Harvest the cells (including detached cells in the medium) and fix them with a suitable fixative (e.g., glutaraldehyde).

-

Post-fix the cells with osmium tetroxide.

-

Dehydrate the cells through a graded series of ethanol concentrations.

-

Embed the cells in resin.

-

Cut ultra-thin sections and mount them on copper grids.

-

Stain the sections with uranyl acetate and lead citrate.

-

Examine the sections under a transmission electron microscope.

-

Look for characteristic apoptotic features such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies with intact membranes.[2]

-

4.4. Western Blot Analysis

-

Objective: To detect the expression and activation of key proteins in the apoptotic pathway.

-

Methodology:

-

Treat cancer cells with this compound for specified times.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., caspase-7, -8, -9, PARP, Bcl-2, Bax).

-

Wash the membrane with TBST.

-

Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Directions

This compound presents a promising profile as a potential chemotherapeutic agent due to its potent induction of apoptosis in cancer cells through the extrinsic pathway. This mechanism, which is independent of the p53 and Bcl-2 pathways, may offer therapeutic advantages, particularly in cancers that have developed resistance to conventional therapies targeting the intrinsic apoptotic pathway.

Future research should focus on:

-

Expanding the investigation to a wider range of cancer cell lines to determine the breadth of its anti-cancer activity.

-

Conducting in vivo studies in animal models to evaluate the efficacy and safety of this compound.

-

Investigating potential synergistic effects when combined with other chemotherapeutic agents.

-

Elucidating the precise molecular target of this compound at the cell surface that initiates the extrinsic apoptotic cascade.

This technical guide provides a solid foundation for researchers and drug developers to build upon in their exploration of this compound as a novel anti-cancer therapeutic.

References

- 1. academicjournals.org [academicjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. academicjournals.org [academicjournals.org]

- 4. Eurycoma longifolia: an overview on the pharmacological properties for the treatment of common cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Induction of Apoptosis by Longilactone: A Technical Guide

A Comprehensive Analysis of the Pro-Apoptotic Effects of a Natural Quassinoid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying the induction of apoptosis by Longilactone, a quassinoid isolated from Eurycoma longifolia Jack. The information presented herein is curated from peer-reviewed scientific literature to support further research and development of this compound as a potential chemotherapeutic agent.

Core Findings: this compound's Pro-Apoptotic Activity

This compound has demonstrated potent cytotoxic and pro-apoptotic effects, particularly in the context of human breast cancer. Studies on the MCF-7 human breast cancer cell line have revealed that this compound induces apoptosis through a specific, well-defined signaling cascade.

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of this compound against MCF-7 cells has been quantified, with the half-maximal inhibitory concentration (IC50) established through Sulforhodamine B (SRB) assays.[1][2] For comparative purposes, the IC50 value of Taxol, a known anticancer agent, was also determined in the same study.[1]

| Compound | Cell Line | IC50 (µg/mL) |

| This compound | MCF-7 | 0.53 ± 0.19[1][2] |

| Taxol | MCF-7 | 0.047 ± 0.023[1] |

Table 1: Cytotoxicity of this compound and Taxol on MCF-7 cells.

Time-Dependent Induction of Apoptosis

The pro-apoptotic effect of this compound on MCF-7 cells is time-dependent.[1][2] Quantitative analysis using Hoechst 33342 staining revealed a significant increase in the percentage of apoptotic cells over a 72-hour period when treated with 5 µg/mL of this compound.[2][3]

| Treatment Time (hours) | Percentage of Apoptotic Cells (%) |

| 0 | ~0 |

| 12 | ~20 |

| 24 | ~45 |

| 48 | ~65 |

| 72 | 74.3 ± 6.6[2] |

Table 2: Time-course of this compound-induced apoptosis in MCF-7 cells.

The Extrinsic Pathway of Apoptosis: The Primary Mechanism of this compound

Western blot analysis has elucidated the molecular pathway through which this compound induces apoptosis in MCF-7 cells. The evidence strongly points towards the activation of the extrinsic, or death receptor-mediated, pathway of apoptosis.[1][2]

Key Molecular Events

-

Activation of Initiator Caspase-8: this compound treatment leads to the activation of caspase-8.[1][2]

-

Activation of Effector Caspase-7: Downstream of caspase-8, the executioner caspase-7 is activated.[1][2]

-

Cleavage of PARP: The activation of caspase-7 results in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][2]

-

No Involvement of the Intrinsic Pathway: Notably, this compound does not activate caspase-9, the initiator caspase of the intrinsic (mitochondrial) pathway.[1][2] Furthermore, the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 remain unchanged following this compound treatment.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of our understanding of this compound-induced apoptosis are provided below.

Cell Culture

-

Cell Line: Human breast cancer cell line, MCF-7.[2]

-

Culture Medium: DMEM/F12 medium supplemented with 10% fetal bovine serum and 0.5% antibiotic-antimycotic solution.[2]

-

Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.[2]

Sulforhodamine B (SRB) Cytotoxicity Assay

-

Cell Seeding: Plate MCF-7 cells in 96-well plates and incubate for 24 hours to allow for attachment.

-

Treatment: Expose the cells to various concentrations of this compound and incubate for an additional 48 hours.

-

Fixation: Gently add cold trichloroacetic acid (TCA) to fix the cells.

-

Staining: Remove the TCA, wash the plates with water, and stain the cells with Sulforhodamine B (SRB) solution.

-

Washing: Remove the unbound SRB by washing with 1% acetic acid.

-

Solubilization: Air dry the plates and add Tris base to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 540 nm using a microplate reader.

Hoechst 33342 Staining for Apoptosis Quantification

-

Cell Culture: Grow MCF-7 cells on coverslips in 6-well plates.[1]

-

Treatment: Treat the cells with 5 µg/mL this compound and incubate for 24, 48, and 72 hours.[1]

-

Fixation: Fix the cells with 3.7% paraformaldehyde in PBS for 10 minutes at room temperature.[1]

-

Staining: Wash the fixed cells with PBS and stain with 1 µg/mL Hoechst 33342 for 10 minutes.[1]

-

Microscopy: Observe the cells under a fluorescence microscope.

-

Quantification: Count at least 800 cells per experiment. The percentage of apoptotic cells is calculated as (number of apoptotic cells / total number of cells) x 100. Apoptotic nuclei are identified by condensed chromatin and/or fragmented nuclei.[2]

Transmission Electron Microscopy (TEM) for Apoptotic Morphology

-

Cell Seeding and Treatment: Seed MCF-7 cells in 25 cm² tissue culture flasks at a density of 10.5 x 10⁶ cells per flask. After 24 hours, treat the cells with 5 µg/mL this compound for 72 hours.[2]

-

Fixation: Pre-stain the cells with uranyl acetate and osmium tetraoxide.[1]

-

Counterstaining and Imaging: Counterstain with lead acetate and analyze using a transmission electron microscope.[1] Observe for morphological changes characteristic of apoptosis, such as nuclear condensation, fragmentation, margination, cytoplasm vacuolization, and the formation of apoptotic bodies.[1][2]

Western Blot Analysis for Protein Expression

-

Protein Extraction: Treat MCF-7 cells with this compound for specified time points. Lyse the cells and extract total protein. Determine protein concentration using a standard assay (e.g., BCA or Bradford).

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., caspase-7, -8, -9, PARP, Bcl-2, Bax, and a loading control like β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound induces apoptosis in MCF-7 human breast cancer cells through the extrinsic pathway, characterized by the activation of caspase-8 and -7, and subsequent PARP cleavage. The intrinsic pathway, involving caspase-9 and the Bcl-2 family of proteins, does not appear to be involved. These findings highlight this compound as a promising candidate for further investigation as a potential chemotherapeutic agent. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound's anticancer properties.

References

Longilactone's Impact on Caspase-7 and Caspase-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of longilactone, a natural quassinoid compound isolated from Eurycoma longifolia Jack, on the apoptotic signaling proteins caspase-7 and caspase-8. The information presented herein is based on published scientific literature and is intended to inform researchers and professionals in the fields of oncology, pharmacology, and drug development.

Executive Summary

This compound has been identified as a potent inducer of apoptosis in human breast cancer cells, specifically the MCF-7 cell line.[1][2][3][4][5] The mechanism of action involves the activation of the extrinsic apoptotic pathway, a critical signaling cascade in programmed cell death. This is characterized by the activation of the initiator caspase, caspase-8, which subsequently leads to the activation of the executioner caspase, caspase-7.[1][2][3][4][5] Notably, this compound's apoptotic activity appears to be independent of the intrinsic pathway, as evidenced by the lack of caspase-9 activation and unchanged levels of Bcl-2 and Bax proteins.[1][2][3][4][5]

Quantitative Data on this compound's Activity

The cytotoxic and apoptotic effects of this compound on MCF-7 human breast cancer cells have been quantified in several key studies. The following tables summarize the critical data points.

Table 1: Cytotoxic Activity of this compound on MCF-7 Cells

| Compound | Cell Line | Assay | IC50 Value |

| This compound | MCF-7 | SRB Assay | 0.53 ± 0.19 µg/ml |

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Apoptotic Activity of this compound on MCF-7 Cells

| Treatment | Incubation Time | Assay | Percentage of Apoptotic Cells |

| 5 µg/ml this compound | 72 hours | Hoechst 33342 Staining | 74.3 ± 6.6% |

Signaling Pathway Analysis

This compound induces apoptosis through the extrinsic pathway. This pathway is initiated by signals from outside the cell, leading to the activation of a cascade of caspases.

Caption: this compound-induced extrinsic apoptosis pathway in MCF-7 cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature regarding the effects of this compound on caspase-7 and caspase-8.

Cell Culture and Treatment

-

Cell Line: Human breast cancer cell line MCF-7.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: For experimental assays, cells are seeded in appropriate culture plates and allowed to attach overnight. Subsequently, the culture medium is replaced with fresh medium containing this compound at the desired concentrations (e.g., 5 µg/ml) or vehicle control (e.g., DMSO). Cells are then incubated for specified time periods (e.g., 24, 48, 72 hours).

Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is used to determine the cytotoxic effects of this compound.

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Apoptosis Quantification (Hoechst 33342 Staining)

This method is used to visualize and quantify apoptotic cells based on nuclear morphology.

-

Cell Seeding: MCF-7 cells are seeded on coverslips in 6-well plates.

-

Treatment: Cells are treated with 5 µg/ml this compound and incubated for 24, 48, and 72 hours.

-

Fixation: Cells are fixed with 3.7% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Staining: Fixed cells are washed with PBS and then stained with 1 µg/ml Hoechst 33342 for 10 minutes.

-

Visualization: Coverslips are mounted on glass slides and observed under a fluorescence microscope.

-

Quantification: Apoptotic cells are identified by condensed or fragmented nuclei. The percentage of apoptotic cells is calculated as: (number of apoptotic cells / total number of cells) x 100.

Western Blot Analysis for Caspase Activation

Western blotting is employed to detect the activation of caspase-8 and caspase-7.

-

Cell Lysis: After treatment with this compound, MCF-7 cells are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for pro-caspase-8, cleaved caspase-8, pro-caspase-7, and cleaved caspase-7. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The presence of cleaved forms of caspase-8 and caspase-7 indicates their activation.

Caption: General workflow for Western blot analysis of caspase activation.

Conclusion

References

Longilactone's Activation of the Extrinsic Apoptosis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which longilactone, a quassinoid isolated from Eurycoma longifolia, induces apoptosis in cancer cells through the extrinsic pathway. It consolidates key experimental findings, presents quantitative data for comparative analysis, details the methodologies of pivotal experiments, and offers visual representations of the signaling cascade and experimental workflows.

Core Mechanism of Action